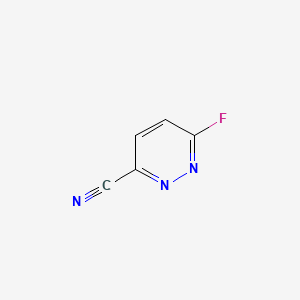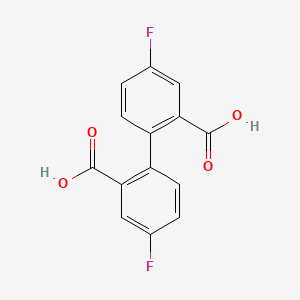![molecular formula C15H13BrO2 B572813 Methyl 3'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate CAS No. 1311291-88-9](/img/structure/B572813.png)
Methyl 3'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate
描述
Methyl 3’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate is an organic compound with the molecular formula C15H13BrO2 It is a derivative of biphenyl, where a bromomethyl group is attached to one of the phenyl rings and a carboxylate ester group is attached to the other
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate typically involves the following steps:
Bromination: The introduction of a bromomethyl group can be achieved by brominating a methyl group attached to the biphenyl structure. This is often done using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Esterification: The carboxylic acid group on the biphenyl can be esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: The biphenyl structure allows for various coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Typical conditions involve polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols.
科学研究应用
Methyl 3’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of polymers and other materials with specific properties.
Medicinal Chemistry: The compound can be used to synthesize potential pharmaceutical agents.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.
作用机制
The mechanism of action of Methyl 3’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The biphenyl structure provides a rigid framework that can interact with biological targets, potentially affecting enzyme activity or protein binding.
相似化合物的比较
Similar Compounds
Methyl 4’-(bromomethyl)-[1,1’-biphenyl]-2-carboxylate: Similar structure but with the carboxylate group in a different position.
Methyl 4-bromobenzoate: Lacks the biphenyl structure but has a bromomethyl group and a carboxylate ester.
Biphenyl-4-carboxylic acid: Lacks the bromomethyl group but has the biphenyl structure and a carboxylic acid group.
Uniqueness
Methyl 3’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate is unique due to the combination of a bromomethyl group and a carboxylate ester on a biphenyl framework. This combination allows for diverse reactivity and applications in various fields of research.
属性
IUPAC Name |
methyl 4-[3-(bromomethyl)phenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-18-15(17)13-7-5-12(6-8-13)14-4-2-3-11(9-14)10-16/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURYFRQHXNQEHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735794 | |
| Record name | Methyl 3'-(bromomethyl)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311291-88-9 | |
| Record name | Methyl 3'-(bromomethyl)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

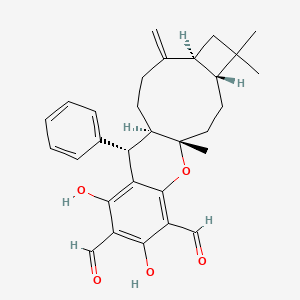
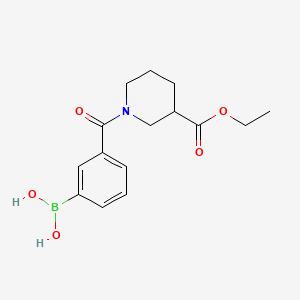
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea](/img/structure/B572738.png)
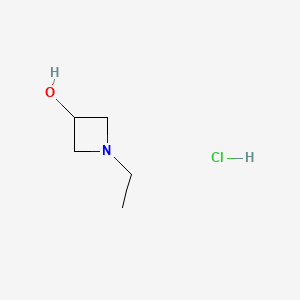
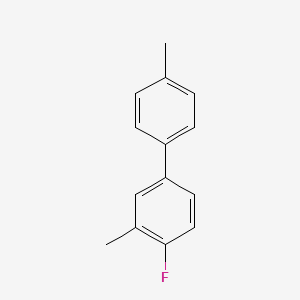
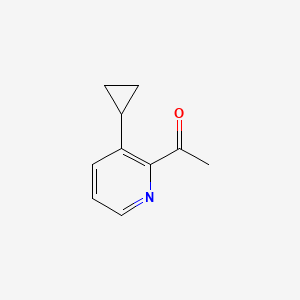
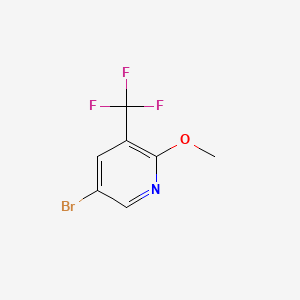
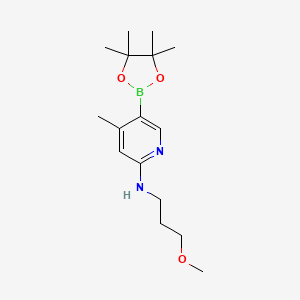
![3-((2-(Trimethylsilyl)ethoxy)methyl)-6-vinyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B572746.png)

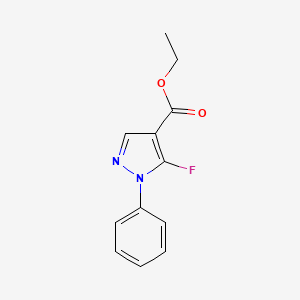
![4-Chloro-2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B572750.png)
